5-Amino-3-morpholin-4-ylmethyl-thiophene-2,4-dicarboxylic acid dimethyl ester
Overview
Description
Preparation Methods
The synthesis of 5-Amino-3-morpholin-4-ylmethyl-thiophene-2,4-dicarboxylic acid dimethyl ester involves several stepsThe reaction conditions often involve the use of specific catalysts and solvents to facilitate the reactions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
5-Amino-3-morpholin-4-ylmethyl-thiophene-2,4-dicarboxylic acid dimethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Amino-3-morpholin-4-ylmethyl-thiophene-2,4-dicarboxylic acid dimethyl ester is widely used in scientific research, particularly in the field of proteomics. It is utilized to study protein interactions, modifications, and functions. Additionally, this compound has applications in medicinal chemistry for the development of new therapeutic agents and in industrial chemistry for the synthesis of advanced materials .
Mechanism of Action
The mechanism of action of 5-Amino-3-morpholin-4-ylmethyl-thiophene-2,4-dicarboxylic acid dimethyl ester involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. The pathways involved in its mechanism of action are complex and depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
5-Amino-3-morpholin-4-ylmethyl-thiophene-2,4-dicarboxylic acid dimethyl ester can be compared with other thiophene derivatives, such as:
Thiophene-2-carboxylic acid: A simpler thiophene derivative with different functional groups.
Thiophene-3-carboxylic acid: Another thiophene derivative with a carboxylic acid group at a different position.
2-Aminothiophene: A thiophene derivative with an amino group at the 2-position.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
dimethyl 5-amino-3-(morpholin-4-ylmethyl)thiophene-2,4-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O5S/c1-18-12(16)9-8(7-15-3-5-20-6-4-15)10(13(17)19-2)21-11(9)14/h3-7,14H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VELDRMMMUHREEL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC(=C1CN2CCOCC2)C(=O)OC)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501151847 | |
Record name | 2,4-Dimethyl 5-amino-3-(4-morpholinylmethyl)-2,4-thiophenedicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501151847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
730950-16-0 | |
Record name | 2,4-Dimethyl 5-amino-3-(4-morpholinylmethyl)-2,4-thiophenedicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=730950-16-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Dimethyl 5-amino-3-(4-morpholinylmethyl)-2,4-thiophenedicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501151847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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